molecular formula C11H22N2O3 B6352515 Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1154286-42-6

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Cat. No.: B6352515
CAS No.: 1154286-42-6
M. Wt: 230.30 g/mol
InChI Key: WBNBBDREPCMPTK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a synthetic organic compound featuring a propanoate ester backbone with a methyl group at the C2 position and a tertiary amine moiety at C3 linked to a morpholine ring via an ethyl chain. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol (inferred from structural analogs). The morpholine ring enhances solubility in polar solvents, while the methyl ester group contributes to moderate lipophilicity. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing amine functionalities in drug candidates.

Properties

IUPAC Name

methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNBBDREPCMPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine and subsequent esterification with methanol. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on functional group variations, ester modifications, and backbone alterations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (Target) C₁₂H₂₂N₂O₃ 242.32 Methyl ester, morpholine-ethylamine Pharmaceutical intermediate
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate C₁₄H₂₈N₂O₃ 272.38 tert-Butyl ester, morpholine-ethylamine Enhanced lipophilicity for membrane permeability
2-Methyl-3-(morpholin-4-yl)-3-oxopropanoic acid C₉H₁₅NO₄ 201.22 Carboxylic acid, ketone, morpholine Reactive intermediate for acylations
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate C₁₈H₂₁NO₄S 347.43 Sulfonamide, phenyl group Protease inhibitor studies
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate C₁₄H₁₆O₃ 232.28 Epoxide, benzyl ester Crosslinking agent in polymer chemistry
Methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate C₁₆H₂₂N₂O₄ 306.36 Acetamido, morpholinyl-phenyl Chiral building block for peptidomimetics

Functional Group Impact on Properties

Ester Group Variations: Methyl vs. tert-Butyl Esters: The target compound’s methyl ester (C₁₂H₂₂N₂O₃) offers lower molecular weight and higher polarity compared to the tert-butyl analog (C₁₄H₂₈N₂O₃). This reduces lipophilicity (logP ~1.2 vs. ~2.5 for tert-butyl), enhancing aqueous solubility but limiting membrane permeability.

Amine and Sulfonamide Modifications: The target’s morpholine-ethylamine group provides a balance of basicity (pKa ~7.5) and solubility, whereas the sulfonamide in Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (C₁₈H₂₁NO₄S) exhibits higher acidity (pKa ~4.5) and stronger hydrogen-bonding capacity.

Backbone Alterations: Ketone vs. Amine: 2-Methyl-3-(morpholin-4-yl)-3-oxopropanoic acid (C₉H₁₅NO₄) replaces the amine with a ketone, reducing nucleophilicity but increasing reactivity toward nucleophiles (e.g., Grignard reagents). Chiral Centers: Methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate (C₁₆H₂₂N₂O₄) introduces stereochemistry, critical for receptor-targeted drug design.

Biological Activity

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate, a synthetic compound with the molecular formula C11_{11}H22_{22}N2_{2}O3_{3}, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacokinetics, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine, followed by esterification with methanol. The reaction conditions often include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of certain kinases, which are crucial for cellular signaling.
  • Protein Interactions : The compound may also interact with proteins that play roles in cell signaling and regulatory processes. This interaction can lead to downstream effects that influence cellular behavior.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is rapidly absorbed into systemic circulation, with a bioavailability that supports its potential therapeutic applications. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to various metabolites that may also possess biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest a promising potential for development as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Streptococcus pneumoniae32

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies involving various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a new therapeutic agent for treating resistant bacterial infections.
  • Case Study on Anticancer Activity : Another investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF7). The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.

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